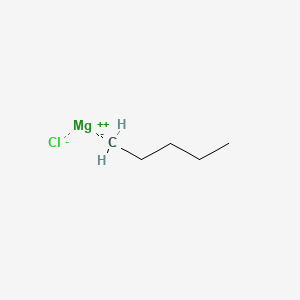

Pentylmagnesium chloride

Description

Pentylmagnesium chloride (C₅H₁₁MgCl) is a Grignard reagent widely used in organic synthesis for nucleophilic additions to carbonyl groups, enabling the formation of carbon-carbon bonds. It is typically prepared by reacting 1-chloropentane with magnesium in anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) under inert conditions. Commercial solutions are standardized at concentrations such as 1.3 M or 2.0 M in THF .

Key applications include:

- Synthesis of alcohols: For example, in the preparation of 3-pentylanisole via Grignard addition to methyl 2-bromo-5-methoxybenzoate .

- Derivatization of organotin compounds: Used in environmental analysis to derivatize tributyltin (TBT) and dibutyltin (DBT) into volatile species for gas chromatography .

- Pharmaceutical intermediates: Critical in multi-step syntheses, such as the formation of fluoro analogs via reductive cleavage .

Properties

IUPAC Name |

magnesium;pentane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.ClH.Mg/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWWQYKSQVMLQU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6393-56-2 | |

| Record name | Pentylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentylmagnesium chloride is synthesized through the reaction of pentyl chloride with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:

C5H11Cl+Mg→C5H11MgCl

Industrial Production Methods: In industrial settings, the preparation of pentylmagnesium chloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Pentylmagnesium chloride undergoes several types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: It participates in coupling reactions with various electrophiles to form larger organic molecules.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.

Esters: Reacts with esters to form tertiary alcohols after two equivalents of the Grignard reagent are added.

Epoxides: Opens epoxide rings to form alcohols.

Major Products:

Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.

Hydrocarbons: Formed through coupling reactions with alkyl halides.

Scientific Research Applications

Organic Synthesis

1.1 Carbon-Carbon Bond Formation

Pentylmagnesium chloride is widely utilized in the synthesis of various organic compounds through nucleophilic addition reactions. It reacts with carbonyl compounds to form alcohols, which can be further transformed into more complex structures.

- Case Study: Synthesis of Alcohols

In a study, pentylmagnesium chloride was reacted with aldehydes and ketones to yield corresponding alcohols. For example, the reaction with propanal resulted in the formation of pentanol with high yields, demonstrating its effectiveness as a nucleophile in carbonyl chemistry .

1.2 Synthesis of Alkaloids

Pentylmagnesium chloride plays a crucial role in the total synthesis of natural products, including alkaloids. Its ability to form carbon-carbon bonds is essential for constructing complex molecular frameworks.

- Case Study: Total Synthesis of (+)-Hyperaspine

In the synthesis of the alkaloid (+)-hyperaspine, pentylmagnesium chloride was employed as an alkylating agent. It facilitated the formation of key intermediates through olefin alkylation processes .

Pharmaceutical Applications

2.1 Pharmaceutical Intermediates

Pentylmagnesium chloride is used as an intermediate in the pharmaceutical industry. Its reactivity allows it to participate in various synthetic pathways leading to active pharmaceutical ingredients (APIs).

- Example: Anti-HIV Agents

Research has indicated that pentylmagnesium chloride can be used in the synthesis of small-molecule anti-HIV agents by enabling functionalization steps that are critical for developing potent inhibitors .

Materials Science

3.1 Surface Modification

The compound is also valuable in materials science for surface modification applications. It can be used to create hydrophobic surfaces through the alkylation of silicon substrates.

- Case Study: Silicon Surface Alkylation

In experiments involving H-terminated silicon (111), pentylmagnesium chloride was utilized to form Si-C bonds, effectively modifying the surface properties of silicon wafers for electronic applications .

Analytical Chemistry

4.1 Derivatization Techniques

Pentylmagnesium chloride has been employed in sample preparation techniques due to its low volatility and ability to derivatize various analytes, enhancing detection capabilities in analytical methods.

- Example: Speciation Analysis

The use of pentylmagnesium chloride in speciation analysis has been noted for its effectiveness in concentrating low-volatility species by evaporation, which improves analytical sensitivity .

Summary Table of Applications

| Application Area | Specific Use | Example/Case Study |

|---|---|---|

| Organic Synthesis | Carbon-carbon bond formation | Synthesis of alcohols from aldehydes |

| Pharmaceutical Industry | Intermediate for drug synthesis | Synthesis of anti-HIV agents |

| Materials Science | Surface modification | Silicon surface alkylation |

| Analytical Chemistry | Sample preparation and derivatization | Enhancing detection in speciation analysis |

Mechanism of Action

The mechanism of action of pentylmagnesium chloride involves its role as a nucleophile. The carbon-magnesium bond in the compound is highly polarized, with the carbon being nucleophilic. This allows it to attack electrophilic centers in various substrates, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The reaction typically proceeds through a nucleophilic addition mechanism, followed by protonation to yield the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Grignard reagents share the general structure RMgX (R = alkyl/aryl; X = Cl, Br, I). Below, pentylmagnesium chloride is compared to structurally and functionally related organomagnesium compounds.

Pentylmagnesium Bromide (C₅H₁₁MgBr)

- Reactivity : Bromide variants (e.g., pentylmagnesium bromide) often exhibit higher reactivity due to the weaker Mg–Br bond compared to Mg–Cl. This is evident in faster initiation of Grignard formation and higher yields in aldehyde additions (e.g., 82% yield in (±)-4-methyldec-3-en-5-ol synthesis) .

- Solubility : Typically prepared in Et₂O (2 M), whereas pentylmagnesium chloride is more stable in THF .

- Applications : Preferred in epoxidation reactions and imine additions, as seen in the synthesis of (−)-angustureine .

Propylmagnesium Chloride (C₃H₇MgCl)

- Chain Length Effects: Shorter alkyl chains (C3 vs. C5) reduce steric hindrance, enabling faster reaction kinetics in small substrates. However, pentyl derivatives provide superior lipophilicity for organotin derivatization in environmental samples .

- Yield Comparison : Propyl variants may yield <70% in aldehyde additions, whereas pentylmagnesium chloride achieves >80% in optimized conditions .

Hexylmagnesium Bromide (C₆H₁₃MgBr)

- Steric Bulk : Longer alkyl chains (C6) increase steric hindrance, slowing reaction rates but improving selectivity in hindered carbonyl additions.

- Volatility : Hexyl derivatives are less volatile than pentyl analogs, making them less suitable for gas chromatography applications .

Phenylmagnesium Chloride (C₆H₅MgCl)

- Aromatic vs. Aliphatic Reactivity : Aromatic Grignard reagents exhibit lower nucleophilicity toward aldehydes but higher stability in THF. Pentylmagnesium chloride is more reactive in aliphatic systems .

Data Table: Comparative Properties of Pentylmagnesium Chloride and Analogues

Research Findings and Mechanistic Insights

- Reaction with Cyanates : Pentylmagnesium bromide reacts with isobutyl cyanate to yield capronitrile (73%) and isobutyl alcohol, whereas chloride variants may show slower kinetics due to stronger Mg–Cl bonding .

- Solvent Effects : THF stabilizes pentylmagnesium chloride via stronger coordination to Mg, reducing side reactions compared to Et₂O-based bromide reagents .

- Environmental Analysis : Pentylmagnesium chloride outperforms methyl- and propyl-based reagents in derivatizing TBT due to optimal volatility and detection limits .

Biological Activity

Pentylmagnesium chloride (C5H11MgCl) is an organomagnesium compound belonging to the Grignard reagent family. It is primarily utilized in organic synthesis, particularly for forming carbon-carbon bonds. This article delves into the biological activity of pentylmagnesium chloride, examining its synthesis, reactivity, and potential applications in various fields.

Synthesis and Reactivity

Pentylmagnesium chloride can be synthesized through the reaction of magnesium with chloropentane in suitable solvents such as tetrahydrofuran (THF) or diethyl ether. The synthesis parameters significantly influence the yield and purity of the product. For instance, a study reported a 100% conversion rate with 97% selectivity when synthesized in THF at 45 °C using a semi-batch method .

Table 1: Synthesis Parameters for Pentylmagnesium Chloride

| Parameter | Value |

|---|---|

| Solvent | THF / Diethyl Ether |

| Halide Concentration | 1.0 mol L^-1 |

| Thermostat Temperature | 45 °C |

| Flow Rate | 1.5 mL min^-1 (semi-batch) |

| Conversion Rate | 100% |

| Selectivity | 97% |

Biological Activity

While pentylmagnesium chloride is primarily recognized for its utility in synthetic organic chemistry, its biological activity has garnered attention in recent studies. The compound's reactivity allows it to participate in various biochemical transformations, which can be harnessed for therapeutic applications.

Case Studies and Research Findings

- Reactivity with Silanes : Pentylmagnesium chloride has been shown to react with silanes, yielding significant products that demonstrate potential biological activity. For example, it reacts with 1,2-difluorotetramethyldisilane to produce compounds with high yields . These products may have applications in medicinal chemistry due to their structural complexity and potential bioactivity.

- Intramolecular Reactions : Research indicates that pentylmagnesium chloride can undergo intramolecular SN2-substitution reactions, forming cyclic compounds such as cyclopentane . This transformation is notable because cyclic compounds often exhibit distinct biological properties compared to their linear counterparts.

- Ligand Applications : In catalysis, pentylmagnesium chloride has been explored as a ligand in various reactions. Its ability to stabilize transition states can enhance the efficiency of catalytic processes, which are crucial in developing pharmaceuticals .

Toxicological Considerations

Despite its utility, pentylmagnesium chloride poses risks associated with organomagnesium compounds. It is highly reactive with water and air, necessitating careful handling to prevent hazardous reactions. Safety data sheets recommend keeping it away from heat sources and ensuring proper storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.